1,2-Bis(benzyloxy)-4-bromobenzene
Overview
Description
1,2-Bis(benzyloxy)-4-bromobenzene: is an organic compound characterized by the presence of two benzyloxy groups and a bromine atom attached to a benzene ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(benzyloxy)-4-bromobenzene can be synthesized through a multi-step process involving the protection of hydroxyl groups, bromination, and subsequent deprotection. One common method involves the following steps:
Protection of Hydroxyl Groups: The starting material, 1,2-dihydroxybenzene, is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1,2-bis(benzyloxy)benzene.
Bromination: The protected compound is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position relative to the benzyloxy groups.
Deprotection: If necessary, the benzyloxy groups can be deprotected using hydrogenation or other suitable methods to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(benzyloxy)-4-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation and reduction reactions yield corresponding aldehydes, carboxylic acids, or alcohols.
- Coupling reactions yield biaryl compounds.
Scientific Research Applications
Chemistry: 1,2-Bis(benzyloxy)-4-bromobenzene is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the development of new materials with specific electronic or optical properties.
Biology and Medicine: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications. For example, certain derivatives could act as inhibitors or modulators of biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure makes it valuable for designing new functional materials.
Mechanism of Action
The mechanism of action of 1,2-bis(benzyloxy)-4-bromobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of benzyloxy groups and bromine atom can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,2-Bis(benzyloxy)benzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Benzyloxy-3-methoxybenzaldehyde: Contains a methoxy group and an aldehyde functional group, offering different reactivity and applications.
1,2-Bis(4-(benzyloxy)phenyl)diselane: Contains diselane linkage, used for different applications such as copper pollutant elimination.
Uniqueness: 1,2-Bis(benzyloxy)-4-bromobenzene is unique due to the combination of benzyloxy groups and a bromine atom, which provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1,2-bis(phenylmethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPEDPREBPULC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461080 | |
Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-10-4 | |
Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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